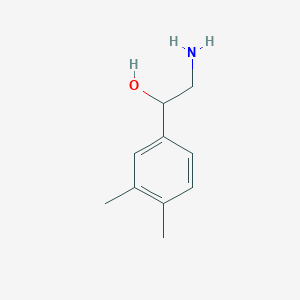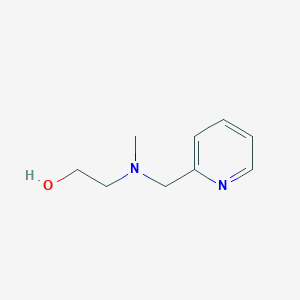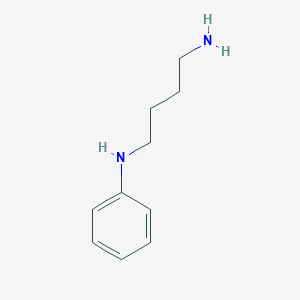
N1-phenylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-phenylbutane-1,4-diamine: is an organic compound with the molecular formula C10H16N2 It is a derivative of butane-1,4-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of nitro compounds.
Amination Reactions: Another method involves the direct amination of butane-1,4-diamine with aniline under high temperature and pressure conditions.
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of nitro compounds due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-phenylbutane-1,4-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry: N1-phenylbutane-1,4-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in the manufacture of rubber products .
Mechanism of Action
The mechanism of action of N1-phenylbutane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues . This dual interaction mechanism allows it to modulate the activity of various biological pathways .
Comparison with Similar Compounds
Butane-1,4-diamine: Lacks the phenyl group, making it less hydrophobic and less interactive with hydrophobic protein pockets.
N-phenylpropane-1,3-diamine: Similar structure but with a shorter carbon chain, affecting its flexibility and interaction with biological targets.
N-phenylhexane-1,6-diamine: Longer carbon chain, which can affect its solubility and interaction with proteins.
Properties
IUPAC Name |
N'-phenylbutane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEVIIXQWDFJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
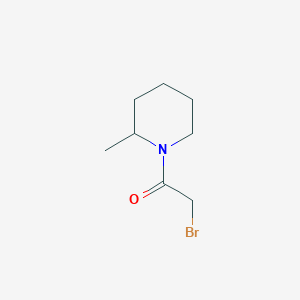
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7848006.png)
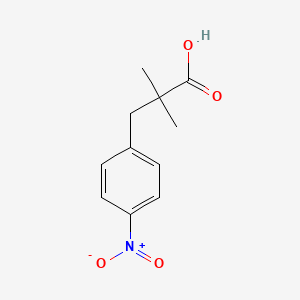
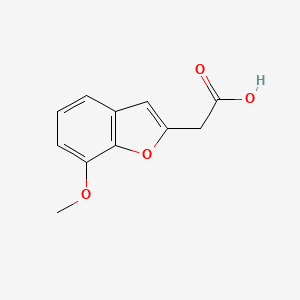
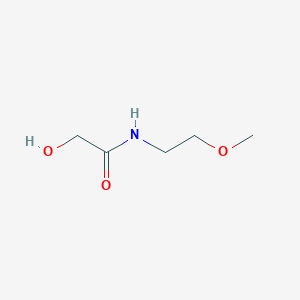
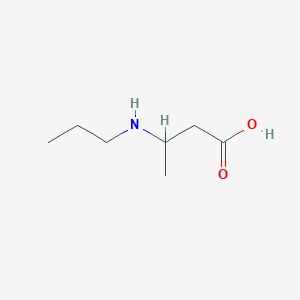
![Butanoic acid, 3-[(1-methylethyl)amino]-](/img/structure/B7848038.png)
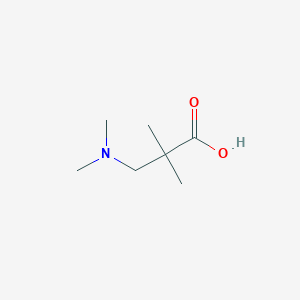
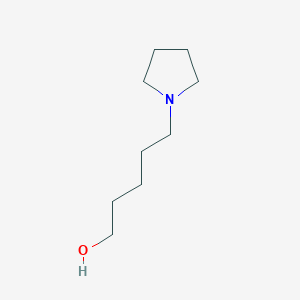
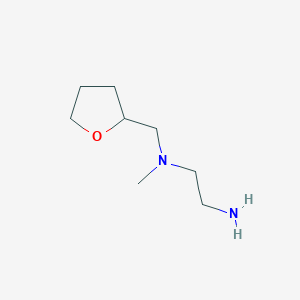
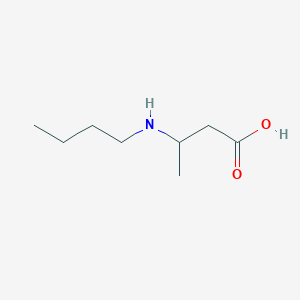
![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
